BenchChemオンラインストアへようこそ!

tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate

PDK1 Fragment-based drug discovery Kinase profiling

tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate (C₁₆H₂₄N₂O₂S, MW 308.44) is a Boc-protected piperidine derivative bearing a pyridin-4-ylthiomethyl substituent at the 4-position via a methylene spacer. It belongs to the class of heterocyclic building blocks that combine the two most frequently occurring ring systems in approved drugs—pyridine and piperidine—which together appear in nearly 20% of recently marketed pharmaceuticals.

Molecular Formula C16H24N2O2S
Molecular Weight 308.4 g/mol
CAS No. 1353967-26-6
Cat. No. B3234280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate
CAS1353967-26-6
Molecular FormulaC16H24N2O2S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CSC2=CC=NC=C2
InChIInChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-13(7-11-18)12-21-14-4-8-17-9-5-14/h4-5,8-9,13H,6-7,10-12H2,1-3H3
InChIKeyIPFVWDYWKMEYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate (CAS 1353967-26-6): A Structurally Distinctive Piperidine–Pyridine Thioether Building Block for Medicinal Chemistry and Chemical Biology


tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate (C₁₆H₂₄N₂O₂S, MW 308.44) is a Boc-protected piperidine derivative bearing a pyridin-4-ylthiomethyl substituent at the 4-position via a methylene spacer. It belongs to the class of heterocyclic building blocks that combine the two most frequently occurring ring systems in approved drugs—pyridine and piperidine—which together appear in nearly 20% of recently marketed pharmaceuticals . Public bioactivity databases have profiled this compound as a weak 3-phosphoinositide-dependent protein kinase 1 (PDK1) ligand (EC₅₀ ≈ 2,000 nM; Kd ≈ 8,000 nM) [1], and its scaffold appears in patent families targeting nicotinamide phosphoribosyltransferase (NAMPT) inhibition [2].

Why Generic Piperidine–Pyridine Building Blocks Cannot Substitute for tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate (CAS 1353967-26-6)


The pyridine–piperidine scaffold family is pharmacologically pervasive, yet subtle structural variations—linker length, sulfur substitution geometry, pyridine regioisomerism, and nitrogen protection state—profoundly alter target affinity, physicochemical properties, and downstream synthetic tractability. For example, this specific compound exhibits a PDK1 EC₅₀ of approximately 2,000 nM [1], whereas optimized PDK1 inhibitors with distinct substitution patterns achieve single-digit nanomolar IC₅₀ values (e.g., 3 nM) [2]. Such a >600-fold affinity gap demonstrates that closely related analogs are not functionally interchangeable. Furthermore, the methylene spacer between the piperidine ring and the sulfur atom adds a rotatable bond and increases both molecular weight and lipophilicity compared to the direct thioether analog (CAS 155967-58-1), altering solubility, permeability, and binding-site complementarity . Procurement of the exact CAS number is therefore essential to ensure the intended biological and synthetic performance.

Quantitative Differentiation Evidence for tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate (CAS 1353967-26-6) vs. Closest Structural Analogs


PDK1 Binding Affinity: Weak μM-Range Ligand Contrasts with Sub-Nanomolar Inhibitors, Defining a Distinct Application Niche

This compound activates human PDK1 catalytic activity with an EC₅₀ of 2,000 nM and binds the PDK1 PIF pocket with a Kd of 8,000 nM [1]. In contrast, the structurally unrelated but therapeutically optimized PDK1 inhibitor BDBM105267 (US8575203, I-34) achieves an IC₅₀ of 3 nM in a PDK1 kinase inhibition assay [2]. This ~667-fold difference (EC₅₀ ratio) categorically separates the two compounds: the target compound falls within the typical fragment-like affinity range (Kd > 1 mM to low μM), whereas the comparator is a lead-like, single-digit nanomolar inhibitor.

PDK1 Fragment-based drug discovery Kinase profiling

Methylene Spacer Modulates Physicochemical Properties Relative to the Direct Thioether Analog (CAS 155967-58-1)

The presence of a methylene (–CH₂–) spacer between the piperidine ring and the sulfur atom in the target compound (CAS 1353967-26-6) distinguishes it from the direct thioether analog tert-butyl 4-(pyridin-4-ylthio)piperidine-1-carboxylate (CAS 155967-58-1). The target compound has MW = 308.44, LogP = 3.82, and 3 rotatable bonds , whereas the des-methylene analog has MW = 294.41, LogP = 3.57, TPSA = 42.43 Ų, and only 2 rotatable bonds . The net differences (ΔMW = +14.03 Da; ΔLogP ≈ +0.25; +1 rotatable bond) indicate that the methylene spacer increases both molecular size and lipophilicity while adding conformational flexibility.

Physicochemical profiling Lipophilicity ADME optimization

Boc-Protected Piperidine Nitrogen Enables Orthogonal Deprotection and Chemoselective Downstream Elaboration

The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of CAS 1353967-26-6 provides a cornerstone protecting-group strategy widely documented in piperidine medicinal chemistry [1]. Under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane), the Boc group is cleanly removed to liberate the free secondary amine (yielding 4-(((piperidin-4-ylmethyl)thio)methyl)pyridine), which can then be further functionalized via amide coupling, reductive amination, or sulfonylation. In contrast, the deprotected free-amine analog is more nucleophilic and can undergo unwanted side reactions during multi-step syntheses, limiting chemoselectivity.

Synthetic chemistry Protecting group strategy Parallel library synthesis

4-Pyridyl Thioether Regiochemistry Provides Distinct Hydrogen-Bond Acceptor Geometry vs. 2-Pyridyl and 3-Pyridyl Analogs

The target compound features the thioether attached at the 4-position of the pyridine ring, placing the pyridine nitrogen para to the sulfur. This geometry projects the nitrogen lone pair along an axis that is approximately collinear with the piperidine–CH₂–S–pyridine vector, favoring linear hydrogen-bond interactions with target backbone NH groups (a motif commonly exploited in kinase hinge-binding design). In contrast, the 2-pyridyl regioisomer (CAS 745066-46-0) [1] orients the pyridine nitrogen ortho to the sulfur, creating an angular hydrogen-bond geometry that preferentially engages different binding-site topologies. The 3-pyridyl analog would project the nitrogen meta to the sulfur, offering yet another distinct vector.

Molecular recognition Structure-activity relationships Kinase inhibitor design

Multi-Vendor Commercial Availability at 95–98% Purity with Milligram-to-Gram Scale Supports Both Discovery and Process Chemistry Workflows

CAS 1353967-26-6 is stocked by multiple independent suppliers at competitive purity grades: Leyan (98%, Cat# 1807660) , Bidepharm (95+%, Cat# BD288572) , Chemenu (95%, Cat# CM172902) , and ChemicalBook-listed vendors (98%, reagent grade) . Pricing is approximately 6,425 RMB/g (reagent grade) with 100 mg to 1 g standard pack sizes readily available. By comparison, some regioisomeric analogs (e.g., the 2-pyridyl variant CAS 745066-46-0) have fewer listed suppliers and narrower stock depth, increasing procurement lead times and supply risk.

Chemical sourcing Supply chain Medicinal chemistry procurement

Optimal Application Scenarios for tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate (CAS 1353967-26-6) in Research and Industrial Settings


Fragment-Based Lead Discovery Against PDK1 and Structurally Related AGC Kinases

With a PDK1 EC₅₀ of ~2,000 nM and a Kd of ~8,000 nM, this compound occupies the upper affinity range for fragment hits (typically Kd > 100 μM to ~1 mM) and the lower boundary of weak tool compounds. It is ideally suited as a starting point for structure-based fragment growing or merging campaigns, where its modest affinity can be improved through iterative medicinal chemistry while leveraging the pyridine nitrogen for hinge-binding interactions and the Boc-piperidine for vector diversification. In contrast to potent PDK1 inhibitors (>100× stronger), this compound allows researchers to probe PDK1 biology without complete pathway suppression, an advantage in studying signaling feedback mechanisms. Researchers should confirm the exact CAS number (1353967-26-6) to avoid inadvertently sourcing the des-methylene analog (CAS 155967-58-1) or regioisomeric variants that lack documented PDK1 engagement data.

Modular Building Block for Parallel Synthesis of NAMPT-Focused Compound Libraries

The compound's scaffold architecture—specifically the piperidine–methylene–thioether–pyridine connectivity—appears within the generic Markush structures of patent families claiming NAMPT inhibitors (e.g., WO2012154194A1). The Boc-protected piperidine nitrogen serves as a handle for facile deprotection and subsequent diversification via amide coupling with carboxylic acid building blocks, sulfonylation, or reductive amination, enabling the rapid generation of 50–200 compound libraries in parallel format. The 4-pyridyl thioether orientation provides a defined hydrogen-bond acceptor geometry that is pre-organized for target engagement. The multi-vendor commercial availability at 95–98% purity ensures that procurement delays do not impede library production timelines.

Physicochemical Benchmarking Probe in Matched Molecular Pair Analyses of Linker Effects

The target compound (methylene spacer) and its direct thioether analog (CAS 155967-58-1, no methylene spacer) form a near-ideal matched molecular pair (MMP) for studying the impact of a single methylene insertion on physicochemical and ADME properties. The quantified differences—ΔMW +14 Da, ΔLogP ≈ +0.25, and +1 rotatable bond—provide a data point for calibrating in silico ADME prediction models and for establishing linker-optimization guidelines in lead optimization programs. Procurement of both compounds from a single vendor with consistent purity specifications (e.g., Leyan, both available at ≥95%) ensures the MMP analysis is not confounded by batch-to-batch or inter-vendor variability.

Selective Chemical Probe Development Requiring Controlled Target Engagement Potency

For target engagement studies where complete kinase inhibition is undesirable—such as investigating PDK1 scaffolding functions independent of its catalytic activity, or studying compensatory signaling pathway activation—this compound's weak PDK1 affinity (EC₅₀ ~2 μM) offers a graded pharmacological intervention that avoids the confounding pleiotropic effects seen with sub-nanomolar inhibitors. The compound can be deployed at concentrations of 1–10 μM to achieve partial target occupancy, enabling dose-response characterization of PDK1-dependent phenotypes. Its Boc-protected status also allows for straightforward conjugation to biotin or fluorophores via the piperidine nitrogen after deprotection, facilitating pull-down or imaging-based target engagement assays.

Quote Request

Request a Quote for tert-Butyl 4-((pyridin-4-ylthio)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.